![molecular formula C17H20O2S2 B14367758 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol CAS No. 90884-26-7](/img/structure/B14367758.png)
4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol: is an organic compound characterized by the presence of two phenol groups connected by a sulfanyl (thioether) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol typically involves the following steps:
Formation of the Sulfanyl Linkage: This can be achieved by reacting 4-hydroxythiophenol with 1,5-dibromopentane under basic conditions to form the intermediate 4-(5-bromopentylsulfanyl)phenol.
Substitution Reaction: The intermediate is then reacted with another equivalent of 4-hydroxythiophenol under basic conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The sulfanyl groups can be reduced to thiols.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antioxidant Activity: Due to the presence of phenol groups, the compound may exhibit antioxidant properties.
Drug Development: Potential use as a scaffold for designing new therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol exerts its effects is primarily through its phenol and sulfanyl groups. The phenol groups can donate hydrogen atoms, acting as antioxidants, while the sulfanyl groups can interact with metal ions, potentially modulating enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxythiophenol: Contains a single phenol group with a sulfanyl linkage.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Thiobisphenol: Contains two phenol groups connected by a sulfanyl linkage, similar to the compound .
Uniqueness: 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol is unique due to the specific length of the pentyl chain connecting the phenol groups, which can influence its physical and chemical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
90884-26-7 |
|---|---|
Molekularformel |
C17H20O2S2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
4-[5-(4-hydroxyphenyl)sulfanylpentylsulfanyl]phenol |
InChI |
InChI=1S/C17H20O2S2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11,18-19H,1-3,12-13H2 |
InChI-Schlüssel |
IMAJWVXQZBJPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)SCCCCCSC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
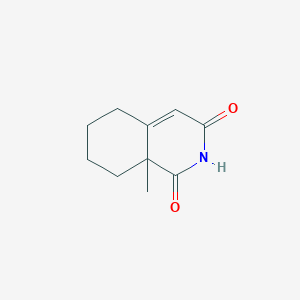
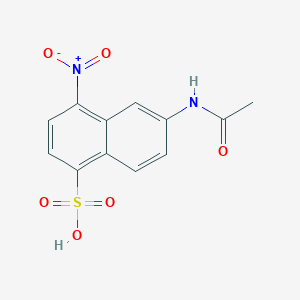
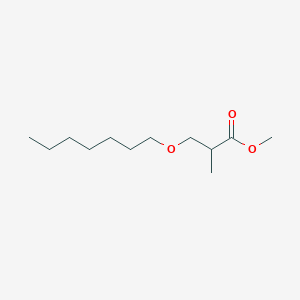
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
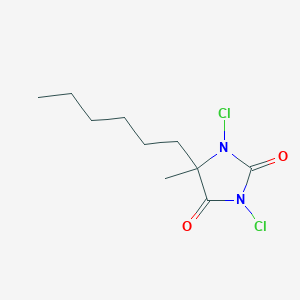
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
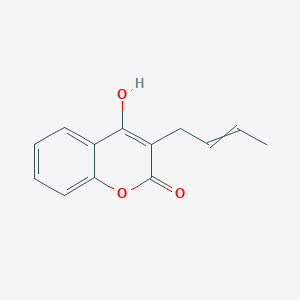

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
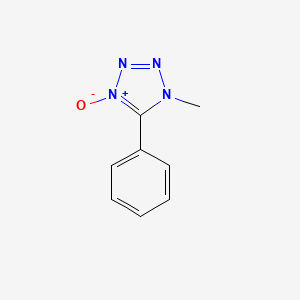
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
